molecular formula C14H12N2O3S B2760820 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide CAS No. 496020-74-7

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide

Cat. No.: B2760820
CAS No.: 496020-74-7
M. Wt: 288.32
InChI Key: YCEQSBOJFYKDCB-KXBBGWRGSA-N
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Description

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry due to the presence of the thiazolidine moiety, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-halo acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Phenylallylidene Group: The phenylallylidene group is introduced via a condensation reaction between the thiazolidine derivative and cinnamaldehyde. This reaction is often catalyzed by an acid such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The phenylallylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and anti-inflammatory activities. The thiazolidine ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The compound’s ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Rhodanines: Similar in structure, rhodanines have a sulfur atom at the second position and are used in various biological applications.

Uniqueness

What sets 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide apart is its specific substitution pattern, which imparts unique biological activities. The presence of the phenylallylidene group enhances its ability to interact with biological targets, making it a more potent compound in various assays compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c15-12(17)9-16-13(18)11(20-14(16)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,17)/b7-4+,11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEQSBOJFYKDCB-KXBBGWRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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